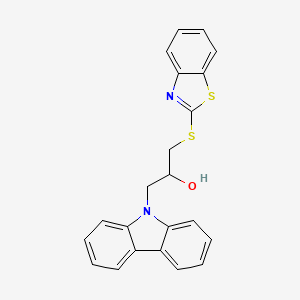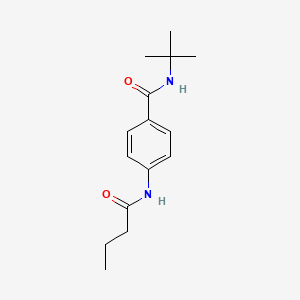
5-cyano-6-mercapto-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide - 4-methylmorpholine (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "5-cyano-6-mercapto-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide - 4-methylmorpholine (1:1)" often involves multi-component reactions, providing a versatile approach to creating a wide array of heterocyclic compounds. For instance, the synthesis of related pyridine and pyrazoline derivatives has been achieved through reactions involving cyanothioacetamide, aldehydes, and malononitrile, highlighting the role of water as a solvent and the use of bases like triethylamine at room temperature. These methods underscore the importance of solvent choice and reaction conditions in synthesizing complex heterocyclic structures (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray diffraction techniques play a pivotal role in determining the molecular structure of synthesized compounds, offering insights into the arrangement of atoms and the stereochemistry of the molecules. The molecular structures of related compounds synthesized through condensation reactions have been elucidated, revealing intricate details about their crystalline forms and confirming the expected heterocyclic frameworks (Krivokolysko et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of "5-cyano-6-mercapto-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide - 4-methylmorpholine (1:1)" and its derivatives can be influenced by the functional groups present in the molecule. Studies have explored the reactivity of similar compounds towards nucleophilic substitution, oxidation, and alkylation reactions. These reactions are crucial for modifying the chemical structure and introducing new functional groups, thus altering the compound's chemical properties and potential applications (Dyachenko et al., 1996).
properties
IUPAC Name |
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS.C5H11NO/c1-13-17(19(24)23-15-10-6-3-7-11-15)18(14-8-4-2-5-9-14)16(12-21)20(25)22-13;1-6-2-4-7-5-3-6/h2-11,18,22,25H,1H3,(H,23,24);2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKQTPFVTJVJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3.CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)

![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)

![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)

![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)
![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)

![2-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4930425.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4930427.png)
![ethyl 4-{[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4930439.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)